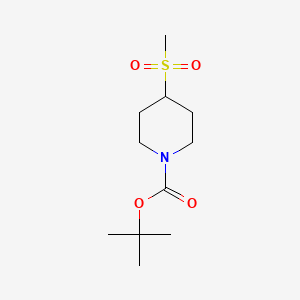

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-methylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXIJWCSGQNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626311 | |

| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189205-49-0 | |

| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

Introduction: Defining the Subject and Its Significance

In the intricate world of medicinal chemistry and drug development, the precise characterization of synthetic intermediates is paramount. This guide provides an in-depth technical overview of the physical properties of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (CAS RN: 189205-49-0). This compound is a valuable heterocyclic building block, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and activated by an electron-withdrawing methylsulfonyl (mesyl) group. This specific combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.

It is crucial to distinguish this compound from its isomers, such as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, where the methylsulfonyl group is linked to the piperidine ring via an oxygen atom. This guide will focus exclusively on the compound with the direct carbon-sulfur bond at the 4-position of the piperidine ring, as depicted below. Understanding its physical properties is a critical first step in process development, formulation, and quality control, ensuring reproducibility and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

A thorough investigation of the fundamental physical and chemical properties of a drug intermediate is a primary step for quality control in the pharmaceutical industry.[1] The following table summarizes the key identifiers and properties for this compound. It is common for non-commodity reagents that specific physical constants like melting and boiling points are not always published in readily accessible literature; in such cases, experimental determination is necessary.

| Property | Value | Source/Comment |

| CAS Number | 189205-49-0 | |

| Molecular Formula | C₁₁H₂₁NO₄S | |

| Molecular Weight | 263.36 g/mol | |

| Physical State | Solid | Assumed based on typical properties of similar compounds. |

| Melting Point | Not available | Requires experimental determination (see Protocol 1). |

| Boiling Point | Not available | [2] Likely to decompose at higher temperatures. |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (predicted). | Requires experimental determination (see Protocol 2). |

Spectroscopic and Chromatographic Profile

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic and chromatographic techniques. While specific spectra are proprietary to manufacturers, a senior scientist can infer the expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure.[1]

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons as a singlet around 1.4-1.5 ppm. The piperidine ring protons would appear as a series of multiplets in the 1.5-4.0 ppm region. The methyl protons of the sulfonyl group would be a sharp singlet, likely downfield around 2.9-3.1 ppm due to the deshielding effect of the sulfone.

-

¹³C NMR: The spectrum would display signals for the quaternary carbon and the methyl carbons of the Boc group, as well as the carbons of the piperidine ring and the methylsulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

-

Strong absorption bands corresponding to the S=O stretching of the sulfone group would be expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

A strong C=O stretching vibration from the carbamate of the Boc group would be prominent around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the aliphatic parts of the molecule would be observed in the 2850-3000 cm⁻¹ region.

Chromatographic Purity (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. When coupled with a Mass Spectrometer (LC-MS), it also provides confirmation of the molecular weight. Chemical suppliers often provide documentation of purity as determined by these methods.[3]

Experimental Protocols for Property Determination

For a self-validating system of analysis, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.

Protocol 1: Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: DSC is a fundamental technique in the physical characterization of pharmaceutical solids.[4] It measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the precise determination of the melting point, which is a critical indicator of purity, and any polymorphic transitions or decomposition events.

Figure 2: Workflow for Melting Point Determination by DSC.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the lid to hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Program: Equilibrate the system at 25°C. Then, ramp the temperature at a linear rate of 10°C per minute up to a temperature well above the expected melting point (e.g., 250°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Protocol 2: Determination of Solubility

Causality: The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification strategies (crystallization), and formulation of the final drug product.[5] A standardized method ensures reproducible and comparable data. The equilibrium shake-flask method is a reliable and widely used technique.

Figure 3: Workflow for Experimental Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of selected solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, acetone). The presence of undissolved solid material at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Reporting: Express the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.

Conclusion

This technical guide has detailed the essential physical properties of this compound. While some specific data points like the melting point are not publicly available, we have provided the authoritative, industry-standard protocols for their experimental determination. For researchers, scientists, and drug development professionals, understanding both the known properties and the methodologies to uncover the unknown is fundamental. This dual approach, combining established data with robust experimental workflows, ensures the reliable and reproducible use of this key synthetic intermediate in the advancement of pharmaceutical research.

References

-

Labinsights. Physical and Chemical Characterization for APIs. (2023-05-08). [Link]

-

Intertek. Pharmaceutical Physical Characterisation. [Link]

-

Brittain, H. G. (1991). Physical Characterization of Pharmaceutical Solids. Pharmaceutical Research, 8(8), 963-973. [Link]

-

Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. (2018). [Link]

Sources

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in numerous approved pharmaceuticals, this compound offers a unique combination of physicochemical properties and synthetic versatility. The presence of the electron-withdrawing methylsulfonyl (sulfone) group at the 4-position significantly influences the polarity and hydrogen bond accepting capability of the piperidine ring, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for subsequent synthetic transformations. This guide provides an in-depth exploration of its chemical structure, synthesis, and comprehensive analysis, offering field-proven insights for its application in drug discovery and development.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a central piperidine ring. The nitrogen atom is protected with a Boc group, and the C4 position is directly substituted with a methylsulfonyl group. This direct C-S bond distinguishes it from its commonly used mesylate isomer, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, where the sulfonyl group is linked via an oxygen atom.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the structure using labels N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="CH2", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="CH2", pos="-1.2,-2.2!", fontcolor="#202124"]; C4 [label="CH", pos="0,-2.9!", fontcolor="#202124"]; C5 [label="CH2", pos="1.2,-2.2!", fontcolor="#202124"]; C6 [label="CH2", pos="1.2,-0.7!", fontcolor="#202124"];

Boc_C [label="C", pos="0,1.5!", fontcolor="#202124"]; Boc_O1 [label="O", pos="-0.8,2.2!", fontcolor="#202124"]; Boc_O2 [label="O", pos="0.8,2.2!", fontcolor="#202124"]; tBu_C [label="C", pos="0.8,3.7!", fontcolor="#202124"]; tBu_CH3_1 [label="CH3", pos="-0.2,4.4!", fontcolor="#202124"]; tBu_CH3_2 [label="CH3", pos="1.8,4.4!", fontcolor="#202124"]; tBu_CH3_3 [label="CH3", pos="1.3,2.9!", fontcolor="#202124"];

S [label="S", pos="0,-4.4!", fontcolor="#202124"]; O1_S [label="O", pos="-1,-5.1!", fontcolor="#EA4335"]; O2_S [label="O", pos="1,-5.1!", fontcolor="#EA4335"]; CH3_S [label="CH3", pos="0,-5.9!", fontcolor="#202124"];

// Draw the bonds N1 -- C2 [style=solid, color="#5F6368"]; C2 -- C3 [style=solid, color="#5F6368"]; C3 -- C4 [style=solid, color="#5F6368"]; C4 -- C5 [style=solid, color="#5F6368"]; C5 -- C6 [style=solid, color="#5F6368"]; C6 -- N1 [style=solid, color="#5F6368"];

N1 -- Boc_C [style=solid, color="#5F6368"]; Boc_C -- Boc_O1 [style=double, color="#EA4335"]; Boc_C -- Boc_O2 [style=solid, color="#5F6368"]; Boc_O2 -- tBu_C [style=solid, color="#5F6368"]; tBu_C -- tBu_CH3_1 [style=solid, color="#5F6368"]; tBu_C -- tBu_CH3_2 [style=solid, color="#5F6368"]; tBu_C -- tBu_CH3_3 [style=solid, color="#5F6368"];

C4 -- S [style=solid, color="#5F6368"]; S -- O1_S [style=double, color="#EA4335"]; S -- O2_S [style=double, color="#EA4335"]; S -- CH3_S [style=solid, color="#5F6368"]; } Caption: Chemical Structure of the Target Compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 189205-49-0 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄S | [1] |

| Molecular Weight | 263.36 g/mol | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | N/A |

Synthesis of this compound

The synthesis of this sulfone is logically achieved through a two-step sequence starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This approach involves the conversion of the hydroxyl group to a thioether, followed by oxidation to the desired sulfone. This method provides a high degree of control and generally results in good overall yields.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A plausible synthetic workflow for the target compound.

Step 1: Synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate (Thioether Intermediate)

The initial step involves converting the hydroxyl group of the starting material into a better leaving group, typically a mesylate, followed by nucleophilic substitution with a sulfur nucleophile.

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (a good leaving group) facilitates an S(_N)2 reaction with a thiolate anion. Sodium thiomethoxide is a common and effective source of the methylthiolate nucleophile.

Experimental Protocol:

-

Mesylation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or tert-butyl methyl ether (MTBE) and cool the mixture to 0 °C.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Nucleophilic Substitution: Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF or THF.

-

Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the mesylate.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, tert-butyl 4-(methylthio)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound (Target Compound)

The final step is the oxidation of the intermediate thioether to the sulfone. This is a standard transformation in organic synthesis.

-

Rationale: Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are highly effective for converting thioethers to sulfones.[2][3] The use of approximately two equivalents of the oxidant ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.

Experimental Protocol:

-

Dissolve the purified tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with sodium thiosulfate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford the pure this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm integrating to 9H), the methyl group of the sulfone (a singlet around 2.9-3.1 ppm integrating to 3H), and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as broad multiplets in the range of 2.8-4.2 ppm, while the other ring protons will be in the 1.5-2.5 ppm region. The proton at the C4 position, deshielded by the sulfone group, will typically be a multiplet further downfield within the piperidine proton region.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon and methyls of the Boc group (~80 ppm and ~28 ppm, respectively), the methyl carbon of the sulfone (~43-45 ppm), and the carbons of the piperidine ring. The C4 carbon, directly attached to the sulfone, will be significantly downfield (~55-60 ppm) compared to an unsubstituted piperidine.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Ionization: Using electrospray ionization (ESI), the compound is expected to be observed as its protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺.

-

Expected m/z:

-

[C₁₁H₂₁NO₄S + H]⁺ = 264.12

-

[C₁₁H₂₁NO₄S + Na]⁺ = 286.10

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.

-

Characteristic Absorptions: Strong absorption bands are expected for the sulfone group (S=O stretches) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A strong absorption for the urethane carbonyl (C=O) of the Boc group will be present around 1680-1700 cm⁻¹.

-

Chromatographic Purity Analysis

Assessing the purity of the final compound is critical. Due to the lack of a strong UV chromophore in the molecule, standard HPLC with UV detection is not suitable.

-

Rationale for Detector Choice: Universal detectors that do not rely on light absorption are necessary. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are ideal for this purpose as their response is dependent on the mass of the analyte after nebulization and solvent evaporation, making them suitable for non-chromophoric compounds.[4]

dot graph { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for HPLC analysis with a universal detector.

Recommended HPLC-CAD/ELSD Method:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

| CAD Settings | Nitrogen gas pressure at 35 psi |

| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min |

This method provides excellent resolution for the main compound from potential starting materials and by-products, allowing for accurate purity assessment.

Applications in Drug Discovery

The this compound scaffold is of significant interest in the synthesis of kinase inhibitors, particularly for the Janus Kinase (JAK) family of enzymes.[5][6] The sulfone moiety can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site, while the piperidine ring serves as a non-planar scaffold to orient other pharmacophoric elements.

A notable application of this intermediate is in the synthesis of potent and selective JAK inhibitors. For example, after deprotection of the Boc group, the resulting 4-(methylsulfonyl)piperidine can be coupled with a suitable heterocyclic core, a common strategy in the development of ATP-competitive kinase inhibitors. The development of such inhibitors is a major focus for the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[5]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined structure and clear utility in medicinal chemistry. Its synthesis from readily available starting materials is robust and scalable. The analytical methods outlined in this guide, particularly the use of universal HPLC detectors, provide a self-validating system for ensuring the quality and purity of the compound. For researchers in drug discovery, a thorough understanding of this building block's properties and synthesis is essential for the efficient development of next-generation therapeutics, especially in the competitive field of kinase inhibitor research.

References

- WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Google Patents.

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

- Teimouri, A., et al. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.

-

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

1-Boc-4-AP. Wikipedia. Available at: [Link]

-

tert-Butyl 4-((3-(4-methylsulfonylphenyl)-(1,2)oxazolo(5,4-E)pyrimidin-7-yl)oxy)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. PubChem. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI. Available at: [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery. SciSpace. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

- Shul’pin, G. B., et al. (2016). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules.

-

Synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. Royal Society of Chemistry. Available at: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

-

Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol. ResearchGate. Available at: [Link]

Sources

- 1. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 141699-59-4|tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of 1-Boc-4-(methylsulfonyloxy)piperidine: A Keystone Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-Boc-4-(methylsulfonyloxy)piperidine is a pivotal building block in contemporary drug discovery, prized for its versatile piperidine core and the strategic inclusion of a methanesulfonyl (mesyl) leaving group. This guide provides a comprehensive overview of its synthesis via the mesylation of N-Boc-4-hydroxypiperidine, detailing the underlying reaction mechanism, critical process parameters, and a field-proven experimental protocol. Furthermore, we present a thorough characterization of the final product using essential analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure structural integrity and purity. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and application of piperidine-based scaffolds in pharmaceutical development.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its conformational properties and its ability to engage in critical hydrogen bonding interactions.[1] Its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the piperidine ring is therefore a cornerstone of medicinal chemistry.

1-Boc-4-(methylsulfonyloxy)piperidine, also known as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, serves as a highly valuable intermediate in this context.[2][3] The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its unwanted reactivity during subsequent synthetic steps, while the methanesulfonate (mesylate) group at the 4-position is an excellent leaving group.[4] This dual functionality allows for facile and specific nucleophilic substitution reactions at the 4-position, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures for novel therapeutic agents.[2][3]

Synthesis: The Mesylation of N-Boc-4-hydroxypiperidine

The synthesis of 1-Boc-4-(methylsulfonyloxy)piperidine is a classic example of an alcohol mesylation reaction. The process involves the treatment of commercially available N-Boc-4-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.

Reaction Mechanism and Causality of Experimental Choices

The reaction proceeds via a nucleophilic attack of the hydroxyl group of N-Boc-4-hydroxypiperidine on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, typically triethylamine (Et₃N), is essential for the reaction's success.[5]

-

Causality of Reagent Selection:

-

N-Boc-4-hydroxypiperidine: The starting material, providing the core piperidine scaffold with a protected nitrogen and a reactive hydroxyl group.[6]

-

Methanesulfonyl Chloride (MsCl): The "mesylating agent," which efficiently converts the poorly leaving hydroxyl group (-OH) into a highly effective mesylate (-OMs) leaving group.[7]

-

Triethylamine (Et₃N): A non-nucleophilic organic base. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[8][9][10] This is critical because the acidic HCl can cause unwanted side reactions, including the potential cleavage of the acid-labile Boc protecting group. Using a tertiary amine prevents the base itself from competing with the alcohol as a nucleophile.[11]

-

Dichloromethane (DCM): A dry, aprotic solvent is used to prevent hydrolysis of the highly reactive methanesulfonyl chloride and to dissolve the reactants effectively.[5]

-

-

Critical Process Parameters:

-

Temperature: The reaction is initiated and typically maintained at a low temperature (0–5 °C).[2] This is crucial for controlling the exothermic nature of the reaction and minimizing the formation of potential byproducts, such as the corresponding alkyl chloride.[7][8]

-

Reagent Addition: Slow, dropwise addition of methanesulfonyl chloride is recommended to maintain temperature control and prevent localized overheating.[8]

-

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2][5] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

N-Boc-4-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

2M Aqueous Sodium Carbonate Solution or similar mild base

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-Boc-4-hydroxypiperidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.25 M concentration).

-

Cooling & Base Addition: Cool the solution to 0–5 °C using an ice-water bath. Add triethylamine (1.5 eq.) to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a 2M aqueous sodium carbonate solution, water, and finally, saturated brine.[2] These washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

Quantitative Data Summary

The reaction is known for its high efficiency, often yielding a quantitative or near-quantitative amount of the product which can sometimes be used without further purification.

| Reagent | Molar Eq. | Purity | Typical Yield | Appearance |

| N-Boc-4-hydroxypiperidine | 1.0 | >97% | - | White Solid |

| Methanesulfonyl chloride | 1.2 | >99% | - | Colorless Liquid |

| Triethylamine | 1.5 | >99% | - | Colorless Liquid |

| Product | - | >95% (Crude) | ~100% | White Solid/Powder |

Characterization: Structural and Purity Verification

Thorough characterization is essential to confirm the successful synthesis of 1-Boc-4-(methylsulfonyloxy)piperidine and to assess its purity before use in subsequent reactions.

Physical Properties

-

Appearance: White to off-white powder or solid.[2]

-

Molecular Formula: C₁₁H₂₁NO₅S[12]

-

Molecular Weight: 279.35 g/mol [2]

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

Proton NMR is a powerful tool for confirming the structure. The spectrum shows characteristic signals for the Boc group, the piperidine ring protons, and the newly introduced mesyl group. The following assignments are based on typical spectra recorded in DMSO-d₆.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.80 | Multiplet (m) | 1H | CH-OMs | Proton on the carbon bearing the mesylate group, shifted downfield. |

| ~3.39 | Multiplet (m) | 2H | Piperidine CH₂ (axial) | Protons on the piperidine ring adjacent to the nitrogen. |

| ~3.29 | Multiplet (m) | 2H | Piperidine CH₂ (equatorial) | Protons on the piperidine ring adjacent to the nitrogen. |

| ~2.94 | Singlet (s) | 3H | SO₂CH₃ | Sharp singlet characteristic of the methyl group on the mesylate. |

| ~1.77 | Multiplet (m) | 2H | Piperidine CH₂ | Other protons on the piperidine ring. |

| ~1.52 | Multiplet (m) | 2H | Piperidine CH₂ | Other protons on the piperidine ring. |

| ~1.40 | Singlet (s) | 9H | C(CH₃)₃ | Large singlet characteristic of the nine equivalent protons of the Boc group. |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of the product should exhibit strong absorption bands corresponding to:

-

~2970 cm⁻¹: C-H stretching from the alkyl groups.

-

~1680 cm⁻¹: A strong C=O stretch from the carbamate of the Boc protecting group.

-

~1350 cm⁻¹ and ~1170 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching bands of the sulfonate ester (mesylate) group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the expected protonated molecular ion peak [M+H]⁺ would be observed.

Safety and Handling

-

Methanesulfonyl Chloride (MsCl): Is corrosive, a lachrymator, and moisture-sensitive. Handle only in a fume hood with appropriate gloves and eye protection.

-

Triethylamine (Et₃N): Is flammable and has a strong odor. Avoid inhalation and contact with skin.

-

Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Ensure proper ventilation at all times.

Conclusion

The synthesis of 1-Boc-4-(methylsulfonyloxy)piperidine is a robust, high-yielding, and fundamental transformation for medicinal chemists. The procedure leverages common reagents to convert a simple alcohol into a highly activated intermediate, ready for diversification. Proper execution of the protocol, with careful attention to temperature control and anhydrous conditions, reliably produces high-purity material. The analytical methods detailed herein provide a comprehensive framework for validating the product's identity and quality, ensuring its suitability for advancing drug discovery programs.

References

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

-

Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7, 711-715. Retrieved from [Link]

-

ResearchGate. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

-

Thieme. (n.d.). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 161975-39-9, 1-BOC-4-METHANESULFONYLOXYMETHYL-PIPERIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

MDPI. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 3. CAS 161975-39-9: 1-Boc-4-Methanesulfonyloxymethyl-Piperidi… [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]

- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, registered under CAS number 141699-59-4, is a pivotal intermediate in modern medicinal chemistry and organic synthesis.[1] Its unique bifunctional nature, possessing a Boc-protected amine and a reactive mesylate leaving group, makes it a versatile building block for the synthesis of complex piperidine-containing molecules.[1] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, critical safety information, and explores its applications in the development of novel therapeutics, including potential antitumor agents and kinase inhibitors.[2][3][4]

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, while the methanesulfonyloxy (mesylate) group serves as an excellent leaving group for nucleophilic substitution reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 141699-59-4 | [5][6] |

| Molecular Formula | C₁₁H₂₁NO₅S | [5][6] |

| Molecular Weight | 279.35 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 85-95 °C | [1][7] |

| Boiling Point (Predicted) | 407.2±34.0 °C | [2] |

| Density (Predicted) | 1.22±0.1 g/cm³ | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OS(C)(=O)=O | [5] |

| InChI | 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 |

Synthesis Protocol

The synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a well-established procedure, typically starting from the commercially available N-Boc-4-hydroxypiperidine.[2][3] The hydroxyl group is converted to a mesylate, a more reactive leaving group, through a reaction with methanesulfonyl chloride in the presence of a base.

Step-by-Step Synthesis Methodology:

-

Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[2][3] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[2][3] This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[2][3] A slow addition rate is necessary to maintain the low temperature of the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for approximately 3 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.[2][3]

-

Washing: Wash the organic layer sequentially with a 2M aqueous sodium carbonate solution and a saturated sodium chloride solution (brine).[2][3] The sodium carbonate wash neutralizes any remaining acidic components, while the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[2][3]

Caption: Synthetic workflow for tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Role in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a key building block. Its utility lies in the ability to introduce a piperidine ring, a common scaffold in many approved drugs, into a target molecule. The Boc-protecting group allows for the piperidine nitrogen to be unreactive during the initial substitution reaction at the 4-position. Subsequently, the Boc group can be easily removed under acidic conditions to allow for further functionalization of the nitrogen.

This synthetic strategy is employed in the development of various therapeutic agents, including:

-

(Aminoaryl)(benzyloxy)pyridines as potential antitumor agents. [2][3]

-

Kinase inhibitors for cancer therapy. [4]

-

Bifunctional degraders , a novel class of drugs that hijack the cell's natural protein disposal machinery.[8]

Caption: General synthetic utility of CAS 141699-59-4 in medicinal chemistry.

Safety and Handling

GHS Classification: Acute Toxicity, Oral (Category 3).[7][9]

| Hazard Information | Precautionary Measures |

| Signal Word: Danger | P-Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] |

| Hazard Statement: H301: Toxic if swallowed.[7] | Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[7] |

| Potential Health Effects: May cause skin, eye, and respiratory tract irritation.[7] | Storage: Keep in a dark place, sealed in a dry, room temperature environment.[2] |

| Fire Hazards: In case of fire, may produce carbon oxides, nitrogen oxides, and sulfur oxides.[7] | Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7] |

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[7]

-

Eye Contact: Flush eyes with water as a precaution.[7]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[7][10][11][12]

Conclusion

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined chemical properties, established synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. Proper understanding of its handling and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem. (n.d.). Retrieved from [Link]

- WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents. (n.d.).

- WO2011135376A1 - Pyrazolyl quinazoline kinase inhibitors - Google Patents. (n.d.).

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 141699-59-4 | CAS DataBase [m.chemicalbook.com]

- 3. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 4. WO2011135376A1 - Pyrazolyl quinazoline kinase inhibitors - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. aksci.com [aksci.com]

- 8. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]

- 9. 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. canbipharm.com [canbipharm.com]

- 12. spectrumchemical.com [spectrumchemical.com]

The Methylsulfonyl Group: A Cornerstone Leaving Group in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Leaving Group

In the intricate landscape of organic synthesis, the success of many transformations hinges on the strategic selection of a leaving group. This guide delves into the core principles and practical applications of the methylsulfonyl moiety, a functional group whose utility extends far beyond its simple definition. While often encountered as the methanesulfonate (mesylate) ester, derived from an alcohol, its role is pivotal in a vast array of nucleophilic substitution and elimination reactions. For researchers and drug development professionals, a deep understanding of the methylsulfonyl group is not merely academic; it is a prerequisite for designing efficient, high-yield, and stereochemically controlled synthetic routes.[1][2]

This guide eschews a rigid template, instead opting for a narrative that builds from fundamental principles to complex applications. We will explore the intrinsic electronic properties that make the mesylate an exemplary leaving group, provide field-tested protocols for its installation, dissect its behavior in various reaction mechanisms, and highlight its strategic importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Pillar 1: The Physicochemical Basis of Leaving Group Ability

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage.[3] A good leaving group is, therefore, the conjugate base of a strong acid.[4][5] This principle is the bedrock upon which the utility of the methylsulfonyl group is built.

The methanesulfonate anion (mesylate, MsO⁻), the departing species, is the conjugate base of methanesulfonic acid (MsOH), a very strong acid with a pKa of approximately -1.9.[3] This inherent stability stems from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group via resonance.[1][6][7] This distribution of charge prevents the newly formed anion from acting as a potent nucleophile and re-engaging in a reverse reaction.[8]

Caption: Resonance stabilization of the methanesulfonate anion.

Pillar 2: A Comparative Analysis of Sulfonate Leaving Groups

The methylsulfonyl group is part of the broader family of sulfonate esters, which are indispensable in organic synthesis.[4] Its performance is best understood in comparison to its common counterparts: the tosylate (TsO⁻) and the triflate (TfO⁻). The generally accepted order of reactivity, and thus leaving group ability, is Triflate > Tosylate > Mesylate.[4] This hierarchy is a direct consequence of the stability of the corresponding anions, which is modulated by the electronic properties of the substituent on the sulfonyl group.[4]

| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Solvolysis Rate (approx.) |

| Triflate | CF₃SO₃⁻ | Triflic Acid | ~ -14 | ~5 x 10⁴ |

| Tosylate | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 | ~1-3 |

| Mesylate | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 | 1 |

| Halides (for context) | I⁻, Br⁻, Cl⁻ | HI, HBr, HCl | -9.3, -8.7, -6.0 | Variable, generally lower |

Data synthesized from multiple sources, relative rates are illustrative for typical SN2/solvolysis reactions. [3][4][9]

While triflates are exceptionally reactive, their high cost and the potency of triflic anhydride as an alkylating agent can be prohibitive or hazardous.[2] Tosylates, containing an aromatic ring, can sometimes be advantageous for visualization on TLC plates.[1] However, the mesyl group offers a highly effective, economical, and sterically compact alternative, making it a workhorse in both academic and industrial laboratories.[1][10] Its reactivity is about three times less than the corresponding tosylate, which can be beneficial for controlling reactions with sensitive substrates.[10]

Pillar 3: Installation—The Conversion of Alcohols to Mesylates

The most common application of the methylsulfonyl group is the conversion of an alcohol—a notoriously poor leaving group (HO⁻)—into a methanesulfonate ester (a mesylate), which is an excellent leaving group.[1][2] This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[10][11][12]

A critical aspect of this process is the preservation of stereochemistry at the reacting carbon center. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the MsCl. The C-O bond of the alcohol remains intact throughout this step, ensuring that the configuration of the resulting mesylate is the same as the starting alcohol.[2][13] This is a significant advantage over methods that proceed with inversion, such as using PBr₃ or SOCl₂.[1][13]

Caption: Standard experimental workflow for alcohol mesylation.

Field-Proven Experimental Protocol: Mesylation of a Primary Alcohol

This protocol is a robust, general procedure for the synthesis of methanesulfonate esters from primary or secondary alcohols.[10][14]

-

Preparation : Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.5 eq) to the solution.

-

Cooling : Immerse the reaction flask in an ice/salt bath to achieve a temperature between 0°C and -10°C.[10]

-

Addition of MsCl : Add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 5-10 minutes. Maintain the internal temperature below 0°C.[10][14] For very reactive systems, the addition should be slower and the temperature lower.[10]

-

Reaction : Stir the mixture for an additional 15-30 minutes at 0°C. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel containing more DCM.

-

Wash sequentially with ice-cold water.

-

Wash with cold 10% aqueous HCl to remove excess triethylamine.

-

Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Wash with saturated aqueous NaCl (brine).

-

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified further if necessary.

Self-Validation System : The sequential washes are critical. The acid wash removes the organic base (Et₃N), and the bicarbonate wash removes the acid. The final brine wash helps to remove residual water from the organic layer before drying. Each step ensures the removal of specific impurities, leading to a cleaner product.

Pillar 4: The Methylsulfonyl Group in Reaction Mechanisms

Once installed, the mesylate group (-OMs) serves as an outstanding leaving group, enabling a variety of subsequent transformations. Its behavior is dictated by the substrate, nucleophile/base, and solvent conditions.

Sₙ2 Reactions

The Sₙ2 mechanism is the most common pathway for primary and less-hindered secondary mesylates.[9] The use of a mesylate is often superior to converting the alcohol to an alkyl halide, as it avoids the harsh acidic conditions that can lead to carbocation rearrangements.[1] The reaction proceeds with a strong nucleophile, resulting in a clean inversion of stereochemistry at the carbon center.[1][13]

Caption: Generalized Sₙ2 displacement of a mesylate.

Sₙ1 and E1 Reactions

For tertiary, benzylic, or allylic mesylates, or when using a weak nucleophile/base, Sₙ1 and E1 pathways become competitive.[1] The reaction proceeds through a carbocation intermediate after the mesylate departs. This can lead to a mixture of substitution and elimination products and, in the case of Sₙ1, racemization at a stereocenter.

E2 Reactions

When a sterically hindered, strong base is used, the E2 mechanism is favored, leading to the formation of an alkene.[15] This pathway is particularly useful for synthesizing alkenes from alcohols under non-acidic conditions, which prevents potential double-bond migration.[15]

Pillar 5: Applications in Drug Discovery and Complex Synthesis

The reliability and versatility of the methylsulfonyl group make it a staple in medicinal chemistry and drug development.[16][17]

-

Improving Physicochemical Properties : The sulfonyl group itself is often incorporated into final drug structures to enhance properties like solubility, metabolic stability, and receptor binding affinity through hydrogen bonding.[16][18]

-

Enabling Key Transformations : As a leaving group, it is instrumental in constructing complex molecular architectures. A notable example is in the synthesis of targeted covalent inhibitors, where the methylsulfonyl group acts as a highly reactive electrophilic handle for reaction with biological nucleophiles like cysteine residues. Studies have shown that 2-methylsulfonyl-pyrimidines react readily with glutathione (GSH), whereas the analogous 2-methylthio-pyrimidines show no reaction, highlighting the superior leaving group ability of the sulfonyl moiety.[3]

-

Stereochemical Control : As detailed earlier, the two-step sequence of mesylation (retention) followed by Sₙ2 substitution (inversion) provides a powerful and predictable method for inverting the stereochemistry of an alcohol center.[13] This is invaluable in the synthesis of chiral drugs where enantiomeric purity is paramount.

Conclusion

The methylsulfonyl group, most commonly employed as a mesylate, is a powerful tool in the arsenal of the modern synthetic chemist. Its excellence as a leaving group is grounded in the fundamental principles of acid-base stability and resonance. The straightforward and stereoretentive method of its installation from alcohols, combined with its predictable reactivity in substitution and elimination reactions, provides a robust platform for molecular construction. For professionals in drug discovery and development, mastering the application of the methylsulfonyl group is essential for the efficient and controlled synthesis of novel therapeutic agents.

References

-

Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (2021). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. [Link]

-

Jack Westin. Alcohols Important Reactions. Jack Westin MCAT Content. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. Organic-synthesis.com. [Link]

-

Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Organic-chemistry.org. [Link]

-

ResearchGate. Nucleophilic substitution reactions of 7α-haloneopine mesylates. ResearchGate. [Link]

-

Assignment Point. Synthesis Of Mesylates And Tosylates, Reactions of Alcohols, Assignment Help. Assignment Point. [Link]

-

KPU Pressbooks. 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]

-

Brainly. (2023). Is tosylate a good leaving group while mesylate is not? (True/False). Brainly.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Innopharmchem.com. [Link]

-

Khan Academy. Preparation of mesylates and tosylates. Khan Academy. [Link]

-

Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]

-

Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. Reddit. [Link]

-

Keglevich, G. et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]

-

Pearson. Mesylate is used in the same function as tosylates. Is the mesyl group or the tosyl group expected to be a better leaving group?. Pearson+. [Link]

-

LibreTexts. (2023). Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Leah4sci. (2013). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. [Link]

-

LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

-

Royal Society of Chemistry. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

-

Harman Research Group. Sulfone. University of Virginia. [Link]

-

LibreTexts. (2023). Leaving Groups. Chemistry LibreTexts. [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

-

ResearchGate. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate. [Link]

-

Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

-

Gung, B. W. et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry. [Link]

-

Wang, L. et al. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Leaving group. Wikipedia, The Free Encyclopedia. [Link]

-

KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

-

Wang, H. et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

Dell'Erba, C. et al. (1979). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 6. jackwestin.com [jackwestin.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 12. expertsmind.com [expertsmind.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. namiki-s.co.jp [namiki-s.co.jp]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

Boc-protection of piperidine derivatives in organic synthesis

An In-depth Technical Guide to the Boc-Protection of Piperidine Derivatives in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold and Amine Protection

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its derivatives are integral to drugs targeting a wide array of conditions, from neurological disorders to cancer.[2][3][4] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge during multi-step syntheses. Unchecked, this reactive secondary amine can interfere with desired transformations elsewhere in the molecule, leading to side reactions, low yields, and complex purification challenges.

To overcome this, synthetic chemists employ a strategy known as "protecting the amine." This involves temporarily masking the amine's reactivity by converting it into a less reactive functional group.[5][6] Among the vast arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a preeminent choice, prized for its robustness under a wide range of non-acidic conditions and its clean, facile removal under mild acidic treatment.[7][8][9][10] This guide provides a comprehensive technical overview of the theory, application, and strategic considerations for the Boc-protection of piperidine derivatives, tailored for researchers, scientists, and drug development professionals.

Part 1: The Boc Group - Core Principles and Mechanism of Installation

The strategic value of the Boc group lies in its ability to fundamentally alter the electronic and steric properties of the piperidine nitrogen. Upon installation, the Boc group, a carbamate, significantly reduces the nitrogen's nucleophilicity and basicity.[10] This is because the nitrogen's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. Furthermore, the bulky tert-butyl moiety provides substantial steric hindrance, physically shielding the nitrogen from participating in unintended reactions.[10]

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate , often referred to as Boc anhydride or (Boc)₂O.[9][11] The protection reaction is a nucleophilic acyl substitution.

Mechanism of N-Boc Protection: The reaction proceeds through a well-understood pathway:

-

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[10][12]

-

Tetrahedral Intermediate Formation: This attack results in an unstable tetrahedral intermediate.[10]

-

Intermediate Collapse & Byproduct Decomposition: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated by available acid in the medium (or during workup) to form tert-butanol.[12][13] The irreversible formation of CO₂ provides a strong thermodynamic driving force for the reaction.[12]

Caption: The N-Boc protection pathway for piperidine derivatives.

The Critical Role of Catalysts and Bases

While the reaction can proceed without additives, its efficiency is dramatically improved by the inclusion of a base or a nucleophilic catalyst.

-

Bases (e.g., Triethylamine (TEA), Sodium Bicarbonate): A non-nucleophilic base is often added to the reaction.[14] Its primary role is to neutralize the acidic proton generated on the nitrogen after the initial attack, thereby preventing the formation of an unreactive ammonium salt and maintaining the nucleophilicity of the starting amine.[8]

-

4-Dimethylaminopyridine (DMAP): For sterically hindered or electronically deactivated piperidines, a catalytic amount of DMAP is exceptionally effective.[13][15] DMAP is a hyper-nucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is a much more potent acylating agent than (Boc)₂O itself, leading to a significant rate acceleration. The DMAP is regenerated in a catalytic cycle.[13] However, caution is advised as DMAP can promote side reactions, and its removal during workup requires specific procedures like an acidic wash.[13][15][16]

Caption: DMAP accelerates Boc protection via a highly reactive intermediate.

Part 2: Experimental Protocols and Optimization Strategies

Translating theory into practice requires robust, reproducible protocols and an understanding of key optimization parameters.

Standard Protocol for N-Boc Protection of 4-Hydroxypiperidine

This protocol provides a reliable method for the protection of a common, functionalized piperidine derivative.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water (to a concentration of approx. 0.2-0.5 M).[14][17]

-

Base Addition: Add triethylamine (TEA) (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir for 5 minutes at room temperature.[14]

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[14]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated KHSO₄ solution to remove TEA/DMAP), saturated sodium bicarbonate solution, and brine.[16]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-4-hydroxypiperidine, which can often be used without further purification.

Caption: A typical experimental workflow for N-Boc protection.

Data Presentation: Common Reaction Conditions

The choice of solvent and base can be tailored to the specific substrate.

| Parameter | Common Choices | Rationale / Field Insight |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane/Water | Choice is primarily driven by substrate solubility. Aprotic solvents like DCM and THF are standard. Biphasic systems (e.g., Dioxane/Water) with NaHCO₃ are effective for amine salt starting materials.[14] |

| Base | Triethylamine (TEA), DIPEA, NaHCO₃, NaOH | TEA and DIPEA are organic-soluble and act as acid scavengers. NaHCO₃ or NaOH are used in aqueous or biphasic systems. The choice must not interfere with other functional groups.[9][14] |

| (Boc)₂O (eq.) | 1.1 - 1.3 | A slight excess is used to drive the reaction to completion. A large excess can increase the formation of byproducts, especially with di-functional substrates.[14] |

| Temperature | 0 °C to Room Temp. | The reaction is typically exothermic. Starting at 0 °C helps control the reaction rate and minimize side reactions. Most protections proceed efficiently at room temperature.[14] |

| Catalyst | DMAP (0.05 - 0.1 eq.) | Used for unreactive amines (sterically hindered or electron-poor). Its use mandates a subsequent acidic wash during work-up to ensure its complete removal.[13][15] |

Troubleshooting Common Issues

-

Incomplete Reaction: May be caused by poor quality (hydrolyzed) (Boc)₂O, insufficient base, or a highly unreactive piperidine substrate. Consider using fresh (Boc)₂O and/or adding catalytic DMAP.[14]

-

O-Boc Formation: In piperidines containing hydroxyl groups (e.g., 4-hydroxypiperidine), the hydroxyl can also react with (Boc)₂O, especially in the presence of DMAP, to form a di-Boc byproduct.[14][17] To minimize this, use a controlled amount of (Boc)₂O (1.0-1.1 eq) and perform the reaction at a lower temperature.[14]

Part 3: The Art of Deprotection - Regenerating the Amine

The primary advantage of the Boc group is its lability under acidic conditions, allowing for the regeneration of the free amine when needed.[7] The deprotection is a facile, acid-catalyzed fragmentation.

Mechanism of Acid-Catalyzed Deprotection: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[9][12]

-

Protonation: The carbamate carbonyl oxygen is protonated by the acid, making it a much better leaving group.[10][18]

-

Fragmentation: The molecule fragments in a rate-determining step to release the highly stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[8][18]

-

Decarboxylation: The carbamic acid rapidly decomposes to release CO₂ and the free piperidine amine.

-

Amine Salt Formation: In the presence of excess acid, the regenerated piperidine nitrogen is immediately protonated to form the corresponding ammonium salt (e.g., piperidinium trifluoroacetate or hydrochloride).[18]

Caption: Acid-catalyzed cleavage of the Boc group regenerates the amine.

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the molecule (e.g., tryptophan or methionine residues in peptide synthesis).[8] To prevent this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the cation.[8]

Standard Protocol for N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 eq) in an anhydrous solvent, typically DCM.[7][8]

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the acid reagent. A common choice is a solution of 20-50% TFA in DCM, or a 4M solution of HCl in 1,4-dioxane.[7][8]

-

Reaction: Remove the ice bath and stir the reaction at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.

-

Monitoring: Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation: Once complete, remove the solvent and excess acid under reduced pressure. The product is obtained as the corresponding ammonium salt. If the free base is required, the residue can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent.[7]

Data Presentation: Comparison of Deprotection Reagents

| Reagent/Conditions | Solvent | Temp. | Typical Time | Notes & Field Insights |

| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 2 h | Very common and effective. TFA is volatile and easily removed in vacuo. The resulting TFA salt can sometimes be oily or difficult to handle.[7][8] |

| 4 M HCl | 1,4-Dioxane or Methanol | Room Temp. | 1 - 3 h | Excellent alternative to TFA. The resulting hydrochloride salt often precipitates from the solution, simplifying isolation by filtration.[7] |

| Thermal (High Temp) | TFE, MeOH | 150-240 °C | 30 - 60 min | A niche, acid-free method suitable for certain substrates in continuous flow applications, though conditions are harsh.[19] |

Part 4: Orthogonal Protection Strategies in Complex Synthesis

The true power of the Boc group is realized in complex syntheses requiring multiple protecting groups. Orthogonal protection is a strategy where different classes of protecting groups are used, each of which can be removed by a specific set of reagents that do not affect the others.[5][20] This allows for the selective deprotection and functionalization of different sites within a molecule in a controlled, stepwise manner.[21]

The Boc group is the cornerstone of the "acid-labile" class. It is perfectly orthogonal to:

-

Base-Labile Groups: Such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base like piperidine.[12][22]

-

Hydrogenolysis-Labile Groups: Such as the benzyloxycarbonyl (Cbz) or benzyl (Bn) groups, which are cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C).[12][22]

Caption: Orthogonality allows selective deprotection of Boc, Fmoc, or Cbz groups.